N-methyl-N-(4-methylbenzyl)guanidine sulfate

Description

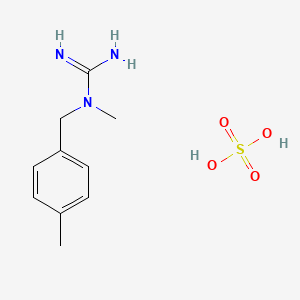

N-methyl-N-(4-methylbenzyl)guanidine sulfate is a substituted guanidine derivative characterized by a sulfate counterion and two distinct alkyl/aryl substituents: a methyl group and a 4-methylbenzyl group attached to the guanidine core. Guanidine sulfates are typically synthesized via reactions involving dicyandiamide and sulfuric acid under controlled conditions . While the parent compound, guanidine sulfate, is a simple salt used in laboratory and industrial applications, the introduction of alkyl/aryl groups alters its physicochemical and biological properties significantly.

Properties

IUPAC Name |

1-methyl-1-[(4-methylphenyl)methyl]guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.H2O4S/c1-8-3-5-9(6-4-8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRJIRJJDOMQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-methylbenzyl)guanidine sulfate typically involves the reaction of N-methylguanidine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with sulfuric acid to form the sulfate salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(4-methylbenzyl)guanidine sulfate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form N-methyl-N-(4-methylbenzyl)amine.

Substitution: It can undergo nucleophilic substitution reactions with halides to form different substituted guanidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halides like methyl iodide or benzyl chloride are used in the presence of a base.

Major Products Formed:

Oxidation: N-methyl-N-(4-methylbenzyl)guanidine N-oxide.

Reduction: N-methyl-N-(4-methylbenzyl)amine.

Substitution: Various substituted guanidines depending on the halide used.

Scientific Research Applications

N-methyl-N-(4-methylbenzyl)guanidine sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylbenzyl)guanidine sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, thereby affecting various biochemical pathways. The compound’s guanidine moiety is responsible for its strong binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Guanidine Derivatives

The structural uniqueness of N-methyl-N-(4-methylbenzyl)guanidine sulfate becomes evident when compared to other guanidine derivatives (Table 1):

Key Observations :

- Counterion Effects : Sulfate imparts moderate solubility and stability compared to nitrate (explosive) and chloride (hygroscopic) .

- Substituent Diversity : The 4-methylbenzyl group in the target compound introduces aromaticity, contrasting with aliphatic chains (e.g., ethyl in ) or polar groups (e.g., methoxy in ).

Physical and Chemical Properties

- Solubility : Sulfate salts generally exhibit lower organic solvent solubility than chlorides or nitrates. The 4-methylbenzyl group may reduce aqueous solubility compared to the parent guanidine sulfate.

- Thermal Stability : Unlike guanidine nitrate, sulfates are less prone to decomposition under heat .

- Spectroscopic Data : provides IR and NMR benchmarks for sulfonamide guanidines (e.g., δ 2.28 ppm for CH3 in 1H-NMR), which can guide characterization of the target compound .

Biological Activity

N-methyl-N-(4-methylbenzyl)guanidine sulfate is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms, applications, and research findings in detail.

Chemical Structure and Properties

This compound features a guanidine moiety, which is known for its basicity and ability to participate in hydrogen bonding. Its molecular formula is , with a molecular weight of approximately 288.33 g/mol. The presence of the methylbenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound exhibits enzyme inhibition , which affects various biochemical pathways. Its guanidine structure allows it to bind strongly to target sites, leading to significant biological effects.

Key Mechanisms:

- Inhibition of Enzymes : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.

- Receptor Interaction : The compound may modulate the activity of neurotransmitter receptors, impacting neuronal signaling pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate potential effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) values suggest significant antimicrobial properties.

- Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties, with some derivatives exhibiting low IC50 values against cancer cell lines.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, contributing to its potential therapeutic applications.

Case Studies and Experimental Data

- Antimicrobial Efficacy :

- Anticancer Activity :

- Oxidative Stress Reduction :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.